Product packaging for N,N-Dimethylsphingosine(Cat. No.:CAS No. 122314-67-4)

N,N-Dimethylsphingosine

Cat. No.: B037694
CAS No.: 122314-67-4
M. Wt: 327.5 g/mol
InChI Key: YRXOQXUDKDCXME-QWKHPXNBSA-N
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Description

N,N-Dimethylserotonin, commonly referred to as N,N-Dms, is a synthetic tryptamine derivative of significant interest in neuroscience and pharmacological research. Its primary research value lies in its high-affinity interactions with various serotonin receptor subtypes, particularly the 5-HT₂A receptor, making it a critical compound for studying the structure-activity relationships of psychedelic and psychoactive tryptamines. Researchers utilize N,N-Dms as a reference standard and a key chemical tool to investigate serotonin receptor signaling pathways, downstream effects on neuronal excitability, and the neurochemical underpinnings of perception and cognition. Its mechanism of action is characterized by its potent agonist activity at 5-HT receptors, which facilitates the study of receptor activation, internalization, and the subsequent intracellular cascade. This compound is indispensable for in vitro assays, receptor binding studies, and the development of novel neuropharmacological models, providing invaluable insights for advancing the understanding of neuropsychiatric disorders and the fundamental biology of the serotonin system. Proper handling and storage are required to maintain the integrity of this sensitive molecule for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H41NO2 B037694 N,N-Dimethylsphingosine CAS No. 122314-67-4

Properties

CAS No.

122314-67-4

Molecular Formula

C20H41NO2

Molecular Weight

327.5 g/mol

IUPAC Name

(E,2R,3S)-2-(dimethylamino)octadec-4-ene-1,3-diol

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m1/s1

InChI Key

YRXOQXUDKDCXME-QWKHPXNBSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O

physical_description

Solid

Synonyms

(2R,3S,E)-2-(dimethylamino)octadec-4-ene-1,3-diol
D-erythro-N,N-dimethylsphingosine
DMS cpd
N,N-dimethyl-D-erythro-sphingosine
N,N-dimethyl-erythro-sphingosine
N,N-dimethylsphingosine
N,N-DMS

Origin of Product

United States

Environmental Occurrence and Sources of N,n Dimethylsulfamide

Formation as a Primary Metabolite of Specific Fungicides and Biocides

N,N-DMS is a significant degradation product of the fungicides tolylfluanide and dichlofluanid (B1670457) smolecule.comnih.govnih.govwikipedia.orgwikipedia.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netau.dkresearchgate.netnih.govacs.orgnih.gov. These parent compounds were historically used in various applications, leading to the environmental presence of N,N-DMS.

Degradation Pathways of Tolylfluanide and Dichlofluanid

Tolylfluanide and dichlofluanid undergo hydrolysis and photodegradation processes in the environment, leading to the formation of N,N-DMS smolecule.comnih.govresearchgate.netresearchgate.netau.dkresearchgate.net. Specifically, tolylfluanide degrades to N,N-dimethyl-N'-p-tolylsulfamide (DMST), which then further transforms into N,N-DMS through biodegradation nih.govresearchgate.netau.dk. Similarly, dichlofluanid hydrolyzes to N,N-dimethyl-N'-phenylsulfamide (DMSA), which can then abiotically transform into N,N-DMS smolecule.comresearchgate.netresearchgate.netau.dk. In marine water/sediment systems, N,N-DMS has been observed to account for the majority of the mass balance after 27 days for these degradation pathways au.dk.

Emission from Antifouling Biocides and Facade Preservatives

Both tolylfluanide and dichlofluanid have been used as active ingredients in antifouling paints for ships and as wood preservatives wikipedia.orgwikipedia.orgresearchgate.netresearchgate.netbmuv.deumweltbundesamt.de. They are also incorporated into facade preservatives and paints to prevent microbial growth on building materials researchgate.netacs.orgresearchgate.netacs.org. Rainwater runoff from these treated facades can leach biocides and their transformation products, including N,N-DMS, into the urban aquatic environment and subsequently into groundwater researchgate.netacs.orgresearchgate.net. The emission of these biocides from urban areas is projected to increase significantly umweltbundesamt.de.

Distribution and Concentrations in Natural Water Systems

N,N-DMS is frequently detected in various natural water systems due to its formation pathways and environmental characteristics.

Detection Frequencies and Levels in Groundwaters and Surface Waters

N,N-DMS has been widely detected in groundwaters and surface waters, particularly in countries like Germany and Denmark researchgate.netresearchgate.netresearchgate.netresearchgate.netacs.orgnih.govbmuv.deresearchgate.netgeusbulletin.orgnih.govgeus.dkresearchgate.net. In Germany, typical concentrations of N,N-DMS in groundwater range from 100 to 1000 ng/L, while in surface waters, concentrations are typically between 50 and 90 ng/L researchgate.netacs.orgnih.govbmuv.de. A study in the Rhine and Ruhr region of North Rhine Westphalia, Germany, found measurable amounts of N,N-DMS in approximately 65% of over 600 analyzed samples of drinking water, surface water, and groundwater, with concentrations reaching up to 63 µg/L researchgate.netnih.gov. In Denmark, N,N-DMS was the most frequently detected pesticide metabolite in drinking water wells in 2020 and 2021, detected in 33.5% of wells in 2021 researchgate.netresearchgate.net. In 2019, N,N-DMS was detected in 18% of 3333 analyses from Danish public waterworks, with 2.5% of these exceeding the drinking water quality standard of 0.1 µg/L geusbulletin.org.

Table 1: Reported Concentrations of N,N-Dimethylsulfamide in Water Systems

LocationWater SystemTypical Concentration RangeMaximum Detected ConcentrationDetection FrequencySource
GermanyGroundwater100-1000 ng/L63 µg/L researchgate.netnih.gov~65% researchgate.netnih.gov researchgate.netacs.orgnih.govbmuv.de
GermanySurface Water50-90 ng/L63 µg/L researchgate.netnih.gov~65% researchgate.netnih.gov researchgate.netacs.orgnih.govbmuv.de
DenmarkDrinking Water WellsNot specifiedNot specified33.5% (2021) researchgate.net researchgate.netresearchgate.net
DenmarkPublic WaterworksNot specifiedNot specified18% (2019) geusbulletin.org geusbulletin.org

Presence and Persistence in Drinking Water Supplies

N,N-DMS is a persistent and mobile organic compound (PMOC) that readily leaches into groundwater aquifers and resists degradation, posing a significant challenge for water resources researchgate.netresearchgate.netresearchgate.netacs.org. Its persistence is notable, with a reported DT50 (half-life) in topsoil ranging from 41 to 1325 days researchgate.net. Despite the cessation of pesticidal use of its parent compounds like tolylfluanide in 2007, N,N-DMS continues to be frequently detected in Danish drinking water wells researchgate.netresearchgate.net.

A major concern regarding N,N-DMS in drinking water is its potential to form N-nitrosodimethylamine (NDMA), a known human carcinogen, during ozonation processes researchgate.netacs.orgnih.govacs.orgcanada.caacs.orgumweltbundesamt.deacs.orgresearchgate.nettandfonline.com. Laboratory and field investigations have shown that N,N-DMS is not effectively removed by conventional drinking water treatment methods such as riverbank filtration, activated carbon filtration, flocculation, or oxidation/disinfection procedures using hydrogen peroxide, potassium permanganate, chlorine dioxide, or UV irradiation researchgate.netacs.orgnih.gov. Even nanofiltration does not provide sufficient removal efficiency for N,N-DMS researchgate.netacs.orgnih.gov. During ozonation, approximately 30-50% of N,N-DMS can be converted to NDMA, and the presence of bromide can catalyze this formation researchgate.netacs.orgacs.orgresearchgate.net. High concentrations of NDMA formed from N,N-DMS during ozonation have led to the shutdown of at least one full-scale ozonation treatment plant in Germany acs.org.

Environmental Transport Mechanisms and Pathways

N,N-DMS is classified as a Persistent and Mobile Organic Compound (PMOC) due to its inherent properties that facilitate its movement through the environment researchgate.netresearchgate.netresearchgate.netacs.org. It exhibits high mobility, with a K d value below 0.2 L/kg in all tested sediments, indicating low sorption to soil particles researchgate.net. This low sorption, combined with its resistance to degradation, allows N,N-DMS to readily leach from soil into groundwater aquifers researchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org. The continuous and consistent decrease in N,N-DMS concentrations has been observed along the flow path from its formation in soil below treated fields, through leaching into the aquifer, and within the aquifer down to raw water collection sites researchgate.net. This highlights its capacity for long-term transport within groundwater systems.

Leaching Dynamics in Soil Matrices (e.g., Clayey Tills)

N,N-Dimethylsulfamide exhibits high persistence and mobility within soil matrices, making it prone to leaching into deeper soil layers and groundwater. Research indicates that N,N-DMS has a half-life (DT₅₀) in topsoil ranging from 41 to 1325 days, underscoring its long-term presence in the environment smolecule.com. This persistence, coupled with its inherent mobility, facilitates its transport through various soil types.

Studies focusing on clayey till soils, which are characterized by their complex hydrogeological properties, reveal critical insights into N,N-DMS leaching dynamics. The presence of fractures within clayey till can substantially prolong the leaching of N,N-DMS to groundwater smolecule.comherts.ac.ukuni.lu. These fractures can create preferential flow paths, allowing the compound to bypass the soil matrix and reach deeper aquifers more rapidly than would be predicted by matrix flow alone.

Numerical flow and solute transport modeling, integrated with comprehensive field observations, have been instrumental in understanding the mechanisms governing N,N-DMS retention and transport in clayey tills smolecule.comherts.ac.ukuni.lu. Such models have explored the "fingerprint" of N,N-DMS in underlying aquifers, providing valuable data for predicting its long-term fate. For instance, vertical concentration profiles of N,N-DMS in groundwater have been utilized to identify and quantify both point and diffuse sources, demonstrating a good correlation between modeled predictions and observed field data smolecule.comherts.ac.uk.

The parent compounds from which N,N-DMS is formed, such as tolylfluanid (B52280) and dichlofluanid, typically degrade quickly in topsoil, releasing the highly persistent and mobile N,N-DMS smolecule.com. Notably, N,N-DMS itself has shown no degradation in anaerobic clayey till or sandy aquifer material, further emphasizing its recalcitrance in certain subsurface environments herts.ac.uk.

Table 1: N,N-DMS Persistence in Topsoil

ParameterValue Range (Days)Reference
DT₅₀41-1325 smolecule.com

Mobility and Fate in Water/Sediment Systems

N,N-DMS is a highly mobile compound with a low tendency to sorb to sediments, indicated by its Kd value below 0.2 L/kg in all tested sediments smolecule.com. This low sorption coefficient means that N,N-DMS remains largely dissolved in the water phase, facilitating its transport through aquatic systems.

The formation of N,N-DMS in water/sediment systems is primarily linked to the hydrolysis and biodegradation of specific antifouling biocides. For example, N,N-dimethyl-N'-phenylsulfamide (DMSA), a hydrolysis product of dichlofluanid, undergoes abiotic transformation to yield N,N-DMS nih.gov. Similarly, N,N-Dimethyl-N'-(4-methylphenyl)sulfamide (DMST), formed from tolylfluanid, biodegrades with a half-life of 5.78 days, also producing N,N-DMS nih.gov. In marine model systems, N,N-DMS has been observed to account for the majority of the mass balance after 27 days in water/sediment systems, and biofilm systems have also demonstrated the degradation of DMSA and DMST to N,N-DMS nih.gov.

N,N-DMS exhibits potential persistence in the aquatic environment, particularly as a major phototransformation product generated by indirect photodegradation processes in natural waters smolecule.com. Its frequent detection in freshwater samples and wastewater effluents underscores its ubiquitous presence nih.gov.

Despite its prevalence, N,N-DMS poses significant challenges for conventional water treatment processes. Laboratory-scale and field investigations have shown that N,N-DMS cannot be effectively removed by methods such as riverbank filtration, activated carbon filtration, flocculation, or oxidation/disinfection procedures utilizing hydrogen peroxide, potassium permanganate, chlorine dioxide, or UV irradiation ufz.de. Even nanofiltration does not provide sufficient removal efficiency ufz.de. A notable concern is that during ozonation, approximately 30-50% of N,N-DMS can be converted into N-nitrosodimethylamine (NDMA), a known carcinogenic compound ufz.de. While the formed NDMA is biodegradable and can be partially removed by subsequent biologically active treatment steps, such as sand or activated carbon filtration, the initial formation during ozonation remains a critical aspect of its environmental fate in drinking water treatment ufz.de.

Table 2: N,N-DMS Mobility in Sediments

ParameterValue (L/kg)Reference
Kd<0.2 smolecule.com

Table 3: Transformation Pathways and Products of N,N-DMS Precursors

Precursor CompoundTransformation PathwayProductHalf-life (DMST)Reference
DichlofluanidHydrolysisDMSAN/A nih.gov
DMSAAbiotic TransformationN,N-DMSN/A nih.gov
TolylfluanidHydrolysisDMSTN/A nih.gov
DMSTBiodegradationN,N-DMS5.78 days nih.gov

Environmental Fate and Transformation Mechanisms of N,n Dimethylsulfamide

Biotransformation and Biodegradation Potential

The susceptibility of N,N-Dimethylsulfamide to microbial degradation and its persistence in various ecosystems are critical aspects of its environmental behavior.

N,N-Dimethylsulfamide itself is recognized as a microbial degradation product of the fungicide tolylfluanid (B52280) wasserchemische-gesellschaft.deresearchgate.netnorman-network.net. However, its susceptibility to further microbial degradation varies. For instance, DMSA, a hydrolysis product of dichlofluanid (B1670457), has shown no biodegradation but undergoes abiotic transformation into N,N-DMS au.dkresearchgate.netresearchgate.net. In contrast, DMST, a structurally similar hydrolysis product of tolylfluanid, does undergo biodegradation with a half-life of 5.78 days, also yielding N,N-DMS as a transformation product au.dkresearchgate.netresearchgate.net.

In water/sediment systems, N,N-DMS has been found to constitute the majority of the mass balance after 27 days, indicating its accumulation as a stable end-product of precursor degradation au.dkresearchgate.netresearchgate.net. Biofilm systems have also demonstrated the degradation of DMSA and DMST to N,N-DMS au.dkresearchgate.net. Despite its formation through biodegradation, DMS itself is generally described as recalcitrant and persistent in various ecosystems, including marine environments au.dkresearchgate.netresearchgate.net. Its limited removal by biological degradation has been observed in systems like riverbank filtration and biological active filters in waterworks rsc.orgleuphana.de.

N,N-Dimethylsulfamide is classified as a Persistent and Mobile Organic Compound (PMOC) researchgate.net. This classification is supported by observations of its recalcitrance and persistence in biologically active systems au.dkresearchgate.netresearchgate.net. Studies suggest that DMS may have a half-life exceeding 1000 days in water-sediment systems, highlighting its significant persistence researchgate.net.

Its mobility in the environment allows it to readily leach into groundwater aquifers, where it is likely to resist degradation researchgate.net. The environmental ubiquity of DMS is further evidenced by its detection as the most frequently identified pesticide metabolite in Danish drinking water wells in 2020, even though the use of its last parent compound, tolylfluanid, ceased in 2007 researchgate.netresearchgate.net. Concentrations of DMS in groundwaters and surface waters in Germany have been reported in the range of 100-1000 ng/L and 50-90 ng/L, respectively researchgate.netrsc.orgscispace.com. The persistence of N,N-dimethylsulfamide in the environment has been widely acknowledged in scientific literature leuphana.deresearchgate.net.

Table 2: Environmental Concentrations of N,N-Dimethylsulfamide

Environmental CompartmentTypical Concentration Range (ng/L)Source
Groundwater100-1000 researchgate.netrsc.orgscispace.com
Surface Water50-90 researchgate.netrsc.orgscispace.com

Formation of Nitrosamines and Other Transformation Products from N,n Dimethylsulfamide

N-Nitrosodimethylamine (NDMA) Formation Pathways

The formation of NDMA from DMS is a complex process that is significantly influenced by the presence of other chemical species, especially bromide, and the specific oxidation methods employed.

Mechanistic Role of Bromide in Catalyzing NDMA Formation

Bromide plays a catalytic role in the ozonation-induced formation of NDMA from DMS. The process initiates with the oxidation of bromide by ozone to form hypobromous acid (HOBr). researchgate.netnih.govacs.orgacs.orgresearchgate.net This HOBr then reacts with the primary amine of DMS, leading to the formation of a brominated DMS species, referred to as Br-DMS. researchgate.netnih.govacs.org The formation of HOBr is identified as the rate-limiting step in this initial phase. researchgate.netnih.gov

Quantum Chemical Insights into Reaction Intermediates and Kinetics

Quantum chemical computations have provided detailed insights into the molecular mechanism of NDMA formation from DMS during ozonation. acs.orgacs.orgresearchgate.netnih.govacs.orgrsc.org These computational studies confirm that neutral N,N-dimethylsulfamide (DMS) can deprotonate to form the DMS⁻ anion, with an experimental pKₐ of 10.4. acs.orgacs.orgresearchgate.netnih.govacs.org The electrophilic attack by HOBr on the electron-rich deprotonated sulfamoyl nitrogen of DMS⁻ leads to the formation of the Br-DMS⁻ anion. acs.orgacs.orgresearchgate.netnih.govacs.org

The subsequent reaction of the Br-DMS⁻ bromamine (B89241) with ozone generates a fragile reaction intermediate, identified as (BrNO)(SO₂)N(CH₃)₂⁻. acs.orgresearchgate.netnih.govacs.org This intermediate is characterized as a loosely bound complex between an electrophilic nitrosyl bromide (BrNO) molecule and an electron-rich dimethylaminosulfinate ((SO₂)N(CH₃)₂⁻) fragment. acs.orgresearchgate.netnih.govacs.org This complex undergoes immediate decomposition at a very high rate (10¹⁰±2.5 s⁻¹), branching into two primary pathways: an exothermic channel that yields NDMA, and an entropy-driven channel that produces non-NDMA products, predominantly nitrate (B79036). acs.orgacs.orgresearchgate.netnih.govacs.org

Identification of Other Degradation and Oxidation Products

Beyond NDMA, the degradation and oxidation of N,N-dimethylsulfamide can lead to the formation of other nitrogenous species.

Products from Reaction with Hypochlorous Acid

As mentioned, NDMA is formed during the ozonation of DMS in the presence of hypochlorous acid (HOCl), with yields ranging from 20% to 30%. researchgate.netnih.govacs.orgepfl.ch Research indicates that the initial halogenation of DMS by HOCl produces a reaction intermediate that is less favorable for NDMA formation compared to the intermediate generated by HOBr. acs.orgacs.org While some studies suggest that disinfection solely with hypochlorous acid might convert DMS to unknown degradation products without forming NDMA or 1,1-dimethylhydrazine (B165182) (UDMH), the focus within the context of ozonation highlights NDMA as a notable product when HOCl is present during the ozonation process. researchgate.net

Characterization of Non-NDMA Oxidized Nitrogen Species (e.g., Nitrate)

A significant non-NDMA oxidized nitrogen species identified during the ozonation of DMS in the presence of bromide is nitrate. nih.govacs.orgacs.orgepfl.ch Yields of nitrate can reach 39% based on the primary amine nitrogen of DMS under these conditions. researchgate.netnih.govacs.orgacs.orgepfl.ch The quantum chemical insights further support this, indicating that the oxygenated intermediate formed from the reaction of Br-DMS⁻ with ozone can decompose via an entropy-driven channel, leading to the formation of non-NDMA products, including nitrate. acs.orgacs.orgresearchgate.netnih.govacs.org

Analytical Methodologies for N,n Dimethylsulfamide Quantification and Identification

Advanced Chromatographic Techniques

Advanced chromatographic techniques, especially those coupled with mass spectrometry, are central to the analysis of DMS. These methods provide the necessary separation capabilities to isolate DMS from complex sample matrices before detection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly effective and preferred method for the determination of DMS in aqueous matrices such as drinking water, surface water, and groundwater. This technique offers significant advantages in terms of speed, sensitivity, and robustness compared to traditional methods researchgate.netnih.govuni-due.dedanak.dksepscience.commeasurlabs.com. The high sensitivity of UPLC-MS/MS allows for the quantification of DMS at very low nanogram per liter (ng/L) concentrations, which is crucial for environmental monitoring where trace levels are prevalent researchgate.netuni-due.desepscience.com.

A study demonstrated a UPLC-MS/MS method capable of analyzing one sample in approximately 4 minutes, making it suitable for routine laboratory work researchgate.netnih.gov. This method has been successfully applied to analyze over 600 samples of various water types in regions like the Rhine and Ruhr in North Rhine-Westphalia, Germany, with measurable amounts of DMS found in approximately 65% of analyzed samples at concentrations up to 63 µg/L researchgate.netnih.govresearchgate.net. Another study reported the successful examination of about 1,000 water samples in the Rhine and Ruhr region and the European Union for similar polar degradation products, indicating the broad applicability and reliability of UPLC-MS/MS for such compounds researchgate.net.

The polar nature of N,N-dimethylsulfamide poses challenges for conventional sample preparation methods such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), as these techniques are often not effectively applicable for highly polar and low volatile substances uni-due.denih.govx-mol.com. To overcome these limitations and achieve sufficiently low limits of detection, direct injection of aqueous samples into the UPLC-ESI-MS/MS system is a widely adopted and attractive alternative researchgate.netnih.govuni-due.desepscience.comresearchgate.netnih.govx-mol.comperkinelmer.com.

This direct injection approach simplifies sample preparation significantly, often requiring only the addition of an internal standard to the sample researchgate.netnih.govresearchgate.net. While direct large volume injection (LVDI) is beneficial for achieving trace-level quantification, it can introduce interfering matrix components into the mass spectrometer, potentially affecting ionization efficiency and quantification accuracy uni-due.de. Therefore, optimization of chromatographic conditions is critical to ensure adequate separation of polar metabolites from the sample matrix and to manage potential matrix effects uni-due.de.

Mass Spectrometry Applications for Environmental Monitoring

Mass spectrometry plays a pivotal role in the detection and quantification of DMS, particularly in environmental monitoring contexts where complex matrices and low concentrations are common.

A significant challenge in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS), especially with electrospray ionization (ESI) and direct injection, is the occurrence of matrix effects researchgate.netuni-due.deresearchgate.netchromatographyonline.comscioninstruments.comwaters.com. These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification chromatographyonline.comscioninstruments.comwaters.com.

To compensate for these matrix effects and ensure robust analysis, the application of internal standards is crucial researchgate.netuni-due.deresearchgate.netscioninstruments.com. Stable isotope-labeled (SIL) internal standards, such as deuterium-labeled DMS (DMS-d6), are particularly effective because they are chemically identical to the analyte but differ in mass researchgate.netresearchgate.netchromatographyonline.comscioninstruments.comwaters.comhpc-standards.comscispace.comlgcstandards.com. This allows them to behave nearly identically to the analyte throughout the analytical process, including extraction efficiency and chromatographic co-elution, thereby experiencing similar matrix effects chromatographyonline.comscioninstruments.comwaters.com. By monitoring the ratio of the analyte to its SIL internal standard, variations in signal intensity due to matrix effects can be corrected, leading to more accurate and reliable quantification chromatographyonline.comscioninstruments.comwaters.com.

The performance of analytical methods for DMS is characterized by their detection and quantification limits, as well as their precision. For UPLC-MS/MS methods employing direct injection, the limit of detection (LOD) for DMS in aqueous matrices has been reported as low as 10 ng/L researchgate.netnih.govresearchgate.net. Quantification limits (LOQ) have been achieved at around 0.003 µg/L (3 ng/L) when using solid phase extraction for pre-concentration nih.govx-mol.com, and just below 0.1 µg/L with direct injection researchgate.netuni-due.de.

Precision, often expressed as relative standard deviation (RSD), is also a key performance indicator. Studies have shown RSD values for DMS analysis to be around ±15% (n=10) by direct injection researchgate.netnih.gov. For other polar degradation products analyzed with similar UPLC-MS/MS methods, intraday precision values were reported to be lower than 5% researchgate.net. The method detection limit for metabolites was estimated to be between 1 and 10 ng/L, with RSD values between 2% and 10% at the end of the calibration range (30 ng/L) researchgate.net.

Table 1 summarizes typical performance metrics for DMS quantification in aqueous matrices.

Table 1: Typical Performance Metrics for N,N-Dimethylsulfamide (DMS) Quantification in Aqueous Matrices

ParameterValueMethodReference
Limit of Detection (LOD)10 ng/LUPLC-MS/MS (Direct Injection) researchgate.netnih.govresearchgate.net
Limit of Quantification (LOQ)~0.1 µg/LUPLC-MS/MS (Direct Injection) researchgate.netuni-due.de
Limit of Quantification (LOQ)~0.003 µg/LSPE-LC-MS/MS nih.govx-mol.com
Relative Standard Deviation (RSD)±15% (n=10)UPLC-MS/MS (Direct Injection) researchgate.netnih.gov
Relative Standard Deviation (RSD)2-10% (at 30 ng/L)UPLC-MS/MS (Direct Injection) researchgate.net
Chromatographic Analysis Time4 min/sampleUPLC-MS/MS researchgate.netnih.gov

Method Validation and Quality Assurance in Environmental Samples

Method validation and quality assurance are indispensable steps to ensure the reliability and accuracy of analytical results for DMS in environmental samples. Validation protocols typically assess parameters such as selectivity, linearity, accuracy, precision, limits of detection and quantification, and robustness uni-due.demdpi.comnorman-network.net.

For DMS, the robustness of UPLC-MS/MS methods has been thoroughly validated, including the examination of matrix effects and the adequacy of internal standards for quantification across different water matrices uni-due.de. The successful use of these methods in national round robin tests, with deviations between 3% and 8% from target values, further demonstrates their reliability and accuracy in inter-laboratory comparisons researchgate.net.

Mitigation and Remediation Strategies for N,n Dimethylsulfamide Contamination in Water Systems

Performance and Limitations of Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are designed to degrade persistent organic pollutants by generating highly reactive hydroxyl radicals. nih.govbohrium.com However, their application for N,N-Dimethylsulfamide presents a significant challenge.

Ozonation, a common AOP, can transform DMS, but it leads to the formation of a more hazardous compound, N-nitrosodimethylamine (NDMA), a probable human carcinogen. acs.orgresearchgate.net Studies have shown that during ozonation, approximately 30-50% of the initial DMS concentration can be converted into NDMA. acs.orgnih.govresearchgate.net The presence of bromide in the water can further catalyze this transformation, with some studies reporting NDMA yields as high as 54%. acs.org This transformation represents a major limitation of using ozonation for DMS-contaminated water, as the process trades one contaminant for a significantly more toxic one. researchgate.net

Table 3: Performance of Ozonation on N,N-Dimethylsulfamide

Process Performance Limitation Molar Conversion to NDMA Source

Role of Biological Treatment Steps for Subsequent Transformation Products (e.g., NDMA)

While ozonation itself creates a problem by forming NDMA, subsequent biological treatment steps can play a crucial role in mitigating this issue. The NDMA formed from the oxidation of DMS is biodegradable and can be at least partially removed by biologically active treatment stages. acs.orgnih.govresearchgate.net

Biologically active sand filters or activated carbon filters can effectively reduce the concentrations of NDMA. acs.orgnih.gov For instance, field-scale fluidized bed bioreactors have been shown to effectively treat NDMA in groundwater to very low concentrations (less than 10 ng/L). nih.gov This indicates that a multi-barrier approach, combining a transformation process like ozonation with a biological removal step, is necessary to manage the risks associated with DMS contamination. Biological treatment acts as an essential secondary barrier to remove the harmful byproducts generated by AOPs. researchgate.net

Integrated Approaches for Groundwater Quality Management and Source Control

Given the difficulty and potential negative consequences of treating N,N-Dimethylsulfamide contamination, integrated management strategies focusing on source control and holistic groundwater management are critical.

Source Control: DMS is a metabolite of fungicides and biocides like tolylfluanid (B52280) and dichlofluanid (B1670457), which have been used in agriculture and as preservatives in outdoor paints and wood protection products. nih.govresearchgate.netgeus.dk Contamination often stems from these applications, with the persistent and mobile DMS leaching into groundwater. researchgate.netdtu.dk A primary strategy for mitigation is therefore source control, which involves:

Regulating and minimizing the use of parent compounds known to degrade into DMS.

Managing runoff from agricultural and urban areas where these compounds are applied. nih.govgeus.dk

Implementing best practices for the use and disposal of materials treated with these fungicides.

Groundwater Quality Management: A comprehensive management plan for DMS-impacted groundwater should include robust monitoring to understand the extent and movement of contaminant plumes. frtr.gov Since DMS is not readily degraded under anoxic conditions found in deeper soil layers, it can persist in groundwater for extended periods. geus.dk Management strategies must account for this persistence and may involve a combination of long-term monitoring, risk assessment, and the implementation of multi-step treatment processes where necessary. frtr.govnih.gov An integrated approach that combines prevention through source control with targeted remediation strategies is essential for the sustainable management of water resources contaminated with N,N-Dimethylsulfamide. gwp.org

Table 4: List of Chemical Compounds

Compound Name Abbreviation
N,N-Dimethylsulfamide DMS
N-nitrosodimethylamine NDMA
Hydrogen Peroxide H2O2
Potassium Permanganate KMnO4
Chlorine Dioxide ClO2
Ozone O3
Tolylfluanid -
Dichlofluanid -

Computational Chemistry and Molecular Modeling of N,n Dimethylsulfamide

Development of Molecular Descriptors and Structure-Activity Relationships

Computational chemistry is instrumental in developing molecular descriptors and establishing structure-activity relationships (SARs) to predict the transformation potential of N,N-DMS and similar compounds.

Computational methods are used to calculate various molecular descriptors for compounds containing the dimethylamine (B145610) (DMA) moiety, including N,N-DMS, to assess their potential as NDMA precursors. rsc.orgresearchgate.netrsc.orgimperial.ac.uk Key descriptors include the partial charge on the DMA nitrogen, the bond length of the (CH₃)₂N-R bond, the pKa of the DMA nitrogen, and the planarity of the DMA group. rsc.orgresearchgate.netrsc.orgimperial.ac.uk

For instance, N,N-dimethylsulfamide is categorized within the (CH₃)₂N-heteroatom class of NDMA precursors. rsc.org Studies indicate that potent NDMA precursors often exhibit a combination of specific molecular properties: relatively negative partial charges on the nitrogen atom, low planarity values of the DMA group, high bond lengths for the N-R bond, and pKa values typically ranging from approximately 8.3 to 10.1. researchgate.netrsc.org The application of Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular properties with NDMA conversion, holds significant potential for predicting the transformation potential of various amine-containing compounds, although a large and diverse dataset is essential for robust model development. scholaris.ca

Table 2: Representative Molecular Descriptors for the DMA Group in NDMA Precursors

DescriptorTypical Range for Potent NDMA PrecursorsN,N-Dimethylsulfamide (DMS)
Partial Charge (on DMA N)Relatively negativeNot specified in source
Planarity (°)Low1.1 rsc.org
Bond Length (Å)HighNot specified in source
pKa (of DMA N)~8.3–10.110.4 researchgate.netacs.orgacs.org

The correlation of computationally derived electronic properties with experimentally observed properties is vital for validating and refining molecular models. While specific direct correlations for N,N-DMS electronic properties were not detailed, the general principle involves comparing calculated parameters (e.g., frontier orbital energies, partial charges, vibrational frequencies) with experimental spectroscopic data (e.g., Raman spectroscopy) or kinetic measurements. acs.orgnih.govmdpi.com

For N,N-DMS, computational studies have provided unique insights into the electronic nature and stabilities of reactive intermediates and transition states that are not amenable to direct experimental determination. researchgate.netacs.orgrsc.orgresearchgate.netepfl.ch The consistency between the computationally predicted reaction pathways, energetic barriers, and observed macroscopic reaction outcomes (such as NDMA yields and reaction rates) serves as an indirect validation of the computational models' accuracy in describing the electronic properties governing the reactivity of N,N-DMS. acs.orgnih.gov

Environmental Fate and Transport Modeling using Computational Approaches

Computational approaches are increasingly applied to model the environmental fate and transport of N,N-DMS, recognized as a Persistent and Mobile Organic Compound (PMOC). researchgate.netresearchgate.net These models are crucial for understanding its distribution and persistence in various environmental compartments.

N,N-DMS has been frequently detected in Danish drinking water wells, even years after the cessation of its parent fungicide, tolylfluanid (B52280), in 2007, highlighting its environmental persistence and mobility. researchgate.netresearchgate.net Computational models are used to simulate the leaching of N,N-DMS from soils, particularly clayey tills, into groundwater. researchgate.net These models integrate comprehensive field observations to develop conceptual models for the environmental fate of PMOCs in soil and groundwater, accounting for complex geological features such as fracture-matrix interactions that can significantly prolong the leaching process. researchgate.net

Studies indicate that conventional water treatment processes, including riverbank filtration, activated carbon filtration, flocculation, and various oxidation/disinfection procedures (e.g., hydrogen peroxide, potassium permanganate, chlorine dioxide, or UV irradiation), are generally ineffective at removing N,N-DMS. acs.orgresearchgate.net This underscores the importance of understanding its environmental behavior through computational modeling to predict its long-term presence and potential for transformation in water systems.

Future Research Directions and Emerging Considerations for N,n Dimethylsulfamide

Development of Novel and Sustainable Remediation Technologies

The recalcitrant nature of N,N-DMS to existing water treatment methodologies presents a considerable challenge for ensuring safe drinking water supplies. Traditional approaches, including riverbank filtration, activated carbon filtration, flocculation, and various oxidation or disinfection procedures (such as those based on hydrogen peroxide, potassium permanganate, chlorine dioxide, or UV irradiation), have demonstrated insufficient removal efficiency for DMS. Even nanofiltration has proven ineffective. A particularly concerning aspect is that during ozonation, a common advanced oxidation process, approximately 30-50% of DMS can be converted into the carcinogenic N-nitrosodimethylamine (NDMA). Disinfection with hypochlorous acid, while degrading DMS completely, leads to the formation of "so far unknown degradation products".

Future research must prioritize the development of novel and sustainable remediation technologies specifically designed to effectively remove or degrade N,N-DMS without generating harmful transformation products. This necessitates a multi-faceted approach, exploring:

Advanced Oxidation Processes (AOPs): Investigation into new catalytic AOPs that can selectively target the DMS molecule and its sulfamide (B24259) bond, ensuring complete mineralization or transformation into innocuous compounds, rather than precursors for NDMA. This could involve exploring novel photocatalysts, electrochemical oxidation, or synergistic combinations of existing AOPs with tailored conditions to prevent NDMA formation.

Biological Treatment Strategies: Research into identifying and engineering microbial communities capable of degrading DMS. Given that DMS is a microbial degradation product of tolylfluanid (B52280), understanding the microbial pathways involved in its formation and exploring reverse or alternative biodegradation pathways could lead to effective bioremediation solutions. This includes exploring the potential for biologically active treatment steps to remove NDMA formed from DMS, as NDMA is biodegradable.

Novel Adsorption and Filtration Materials: Development of highly selective and regenerative adsorbent materials or advanced membrane technologies that can efficiently capture DMS from aqueous matrices. This could involve exploring metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other nanostructured materials with tailored pore sizes and surface chemistries for DMS sequestration.

Comprehensive Toxicological and Ecotoxicological Risk Assessments of N,N-Dimethylsulfamide and its Byproducts

While the formation of carcinogenic N-nitrosodimethylamine (NDMA) from N,N-DMS during ozonation is a well-documented concern, a comprehensive understanding of the toxicological and ecotoxicological risks associated with DMS itself and all its transformation products remains incomplete. DMS is classified as a Persistent and Mobile Organic Compound (PMOC), and its widespread presence in environmental waters, including drinking water sources, underscores the urgency for detailed risk assessments.

Reported concentrations of DMS in German groundwaters and surface waters highlight its environmental prevalence:

Water TypeTypical Concentration Range (ng/L)
Groundwaters100-1000
Surface Waters50-90

Furthermore, DMS was the most frequently detected pesticide metabolite in Danish drinking water wells in 2020, and at a European scale, it was the third most frequently detected "non-relevant metabolite" in groundwater, with 24.4% detections.

Future research in this area should focus on:

Identification and Characterization of All Transformation Products: A critical gap exists in the identification of degradation products formed when DMS reacts with common disinfectants like hypochlorous acid. Comprehensive studies are needed to identify and characterize these unknown byproducts under various environmental conditions and water treatment scenarios.

Toxicological Profiling: Conducting thorough toxicological studies on DMS and all identified transformation products, including acute and chronic toxicity assessments across a range of relevant organisms (e.g., aquatic invertebrates, fish, mammalian cell lines) to understand their potential impacts on human health and ecosystems. This should extend beyond carcinogenicity to include endocrine disruption, developmental toxicity, and other potential adverse effects.

Ecotoxicological Risk Assessment: Evaluating the ecotoxicological risks of DMS and its byproducts in various environmental compartments (e.g., soil, sediment, aquatic environments) to assess their impact on biodiversity and ecosystem function. This includes understanding their bioavailability and bioaccumulation potential.

Predictive Toxicology: Developing and validating predictive models (e.g., Quantitative Structure-Activity Relationships - QSARs) to estimate the toxicity of uncharacterized transformation products and prioritize those requiring further experimental investigation.

Advancement of Analytical Techniques for Unidentified Transformation Products

The accurate and sensitive detection of N,N-DMS and its known transformation products is crucial for environmental monitoring and risk assessment. Current analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have proven effective for quantifying DMS in aqueous matrices, with detection limits as low as 10 ng/L. However, the challenge lies in the identification and quantification of unidentified transformation products, especially those formed during water treatment processes like chlorination.

Future research must drive the advancement of analytical techniques to address this knowledge gap:

Non-Target and Suspect Screening: Implementing and refining non-target screening approaches using high-resolution mass spectrometry (HRMS) techniques, such as Liquid Chromatography/Time-of-Flight/Mass Spectrometry (LC/TOF-MS) and Liquid Chromatography/Quadrupole-Time-of-Flight/Mass Spectrometry (LC/Q-TOF-MS). These techniques allow for the detection of a wide range of compounds without prior knowledge of their identity, enabling the discovery of novel transformation products.

Structure Elucidation: Integrating advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, with HRMS data to definitively elucidate the chemical structures of newly identified transformation products. This is critical for understanding their chemical properties, environmental fate, and potential toxicity.

Improved Sample Preparation and Matrix Effects Mitigation: Developing more efficient and robust sample preparation methods to concentrate trace levels of polar transformation products from complex environmental matrices. Research should also focus on strategies to compensate for or mitigate matrix effects, which can significantly influence the accuracy of quantification in environmental samples.

Development of Reference Standards: Synthesizing or acquiring authentic reference standards for newly identified transformation products to enable their accurate quantification and validation of analytical methods.

Global Monitoring and Interdisciplinary Research Collaborations in Environmental Chemistry

The pervasive nature of N,N-DMS as a PMOC, detected across different regions and water sources, necessitates a coordinated global response. Its persistence and mobility mean that contamination is not confined by national borders, emphasizing the need for international cooperation.

Future research should strongly emphasize:

Standardized Global Monitoring Programs: Establishing and implementing harmonized global monitoring programs for N,N-DMS and its key transformation products in various environmental compartments (e.g., groundwater, surface water, drinking water, soil). This would involve developing standardized sampling protocols, analytical methods, and data reporting formats to ensure comparability of results across different regions. Such programs would provide crucial data on the global distribution, temporal trends, and environmental burden of DMS.

Interdisciplinary Research Networks: Fostering and strengthening interdisciplinary research collaborations among environmental chemists, toxicologists, hydrologists, engineers, public health experts, and policymakers. Addressing the complex challenges posed by PMOCs like DMS requires diverse expertise to develop holistic solutions, from understanding environmental fate and transport to designing effective remediation strategies and informing regulatory frameworks.

Data Sharing and Open Science Initiatives: Promoting open access to environmental monitoring data and research findings related to DMS and other PMOCs. Platforms for data sharing and collaborative analysis would accelerate scientific discovery and facilitate evidence-based decision-making on a global scale.

Integrated Risk Management Strategies: Developing integrated risk management strategies that consider the entire life cycle of PMOCs, from their sources (e.g., legacy pesticides) to their environmental fate, transformation, and potential impacts. This requires collaborative efforts to inform policies on chemical regulation, water quality guidelines, and sustainable water management practices.

Q & A

Q. How should researchers structure manuscripts to highlight N,N-Dms findings without overinterpretation?

  • Methodological Guidance :
  • Transparent Reporting : Separate raw data (appendices) from processed data (main text) to enhance reproducibility .
  • Limitations Section : Explicitly address methodological constraints (e.g., voltage-dependent TRPM7 gating in non-physiological conditions) .
  • Data Availability : Provide accession codes for repositories (e.g., Chemotion) to enable independent verification .

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